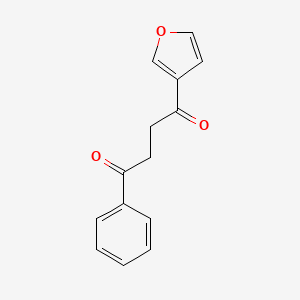1,4-Butanedione, 1-(3-furanyl)-4-phenyl-
CAS No.: 142896-19-3
Cat. No.: VC16823110
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 142896-19-3 |
|---|---|
| Molecular Formula | C14H12O3 |
| Molecular Weight | 228.24 g/mol |
| IUPAC Name | 1-(furan-3-yl)-4-phenylbutane-1,4-dione |
| Standard InChI | InChI=1S/C14H12O3/c15-13(11-4-2-1-3-5-11)6-7-14(16)12-8-9-17-10-12/h1-5,8-10H,6-7H2 |
| Standard InChI Key | GYSIFZFYEHDKLG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCC(=O)C2=COC=C2 |
Introduction
Molecular Structure and Nomenclature
The systematic IUPAC name 1-(3-furanyl)-4-phenyl-1,4-butanedione denotes a four-carbon chain with ketone groups at positions 1 and 4, substituted by a 3-furanyl ring at position 1 and a phenyl group at position 4 (Fig. 1). The furan ring’s electron-rich nature and the phenyl group’s aromaticity suggest unique electronic interactions, potentially influencing tautomerism and reactivity.
Structural Analogues and Comparative Analysis
Closely related compounds include:
-
1,4-Di(2-furyl)-1,4-butanedione : A symmetrical diketone with furan groups at both termini, synthesized via cyclocondensation reactions.
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione : A fluorinated analog studied for its tautomeric equilibria and intramolecular hydrogen bonding.
These analogs highlight the impact of substituents on diketone behavior. For instance, electron-withdrawing groups like trifluoromethyl enhance keto-enol tautomer stabilization , while furyl groups may promote π-π stacking or coordination in metal complexes.
Synthetic Pathways
General Strategies for 1,4-Diketones
1,4-Diketones are typically synthesized via:
-
Stetter Reaction: Thiazolium-catalyzed conjugate addition of aldehydes to α,β-unsaturated ketones.
-
Oxidative Coupling: Copper-mediated coupling of enolates or ketones.
-
Cross-Aldol Condensation: Base-catalyzed condensation of ketones with aldehydes.
Adapting Methods for 1-(3-Furanyl)-4-Phenyl-1,4-Butanedione
A patent describing the synthesis of 2,3-dialkyl-1,4-dicyclopropyl-1,4-butanediones offers a potential blueprint. The method involves reacting dialkyl acetylenes with methyl cyclopropanecarboxylate in the presence of ethylaluminum dichloride (EtAlCl₂) and a Cp₂TiCl₂ catalyst. Adapting this for the target compound might involve:
-
Starting Materials:
-
3-Furanyl acetylene (RC≡CR, R = 3-furanyl)
-
Phenyl-containing electrophile (e.g., methyl phenylpropiolate)
-
-
Catalytic System:
-
Conditions:
Table 1: Proposed Synthesis Parameters
| Component | Quantity (mmol) | Role |
|---|---|---|
| 3-Furanyl acetylene | 10 | Substrate |
| Methyl phenylpropiolate | 20 | Electrophile |
| EtAlCl₂ | 20–30 | Lewis Acid |
| Mg (powder) | 10–14 | Reducing Agent |
| Cp₂TiCl₂ | 0.8–1.2 | Catalyst |
This approach could yield the target compound with moderate efficiency (~50–65% based on analogous reactions ).
Physicochemical Properties
Predicted Properties
While experimental data for 1-(3-furanyl)-4-phenyl-1,4-butanedione is scarce, comparisons to analogs suggest:
-
Melting Point: 120–150°C (estimated from fluorinated analogs ).
-
Solubility: Moderate in polar aprotic solvents (e.g., THF, DMSO) due to ketone groups.
-
Spectroscopic Signatures:
Tautomerism and Hydrogen Bonding
In 4,4,4-trifluoro-1-phenyl-1,3-butanedione, enolization stabilizes intramolecular hydrogen bonds (O-H···O=C) . For the target compound, similar tautomerism is likely, with the enol form stabilized by resonance between the furan and diketone moieties.
Applications and Research Significance
Pharmaceutical Intermediates
Furan and phenyl-containing diketones serve as precursors for heterocycles (e.g., pyrroles, furans) with bioactive potential . For example:
-
Anticancer agents derived from furan-fused quinazolines.
-
Antimicrobial pyrolizidines synthesized via Paal-Knorr cyclization.
Materials Science
Conjugated diketones are explored in:
-
Coordination Polymers: Metal-organic frameworks (MOFs) utilizing diketone ligands.
-
Organic Electronics: Electron-transport layers in OLEDs due to their planar π-systems.
Challenges and Future Directions
-
Synthetic Optimization: Improving yields via catalyst screening (e.g., Ni/Fe complexes).
-
Spectroscopic Characterization: Detailed NMR/X-ray studies to confirm tautomeric preferences.
-
Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume